(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Brand Name:
Vulcanchem
CAS No.:
149234-06-0
VCID:
VC0118525
InChI:
InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43)/t27-,28-,29-,30-,31-,32-/m0/s1
SMILES:
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N
Molecular Formula:
C39H59N9O8S
Molecular Weight:
814 g/mol
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid
CAS No.: 149234-06-0
Main Products
VCID: VC0118525
Molecular Formula: C39H59N9O8S
Molecular Weight: 814 g/mol
CAS No. | 149234-06-0 |
---|---|
Product Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Molecular Formula | C39H59N9O8S |
Molecular Weight | 814 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43)/t27-,28-,29-,30-,31-,32-/m0/s1 |
Standard InChIKey | CCHSWWYUHREZCY-JNRWAQIZSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Sequence | RFYVVM |
PubChem Compound | 15295666 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume